Phenocoll hydrochloride
Description
Phenocoll hydrochloride (C₁₁H₁₅NO₂·HCl) is a synthetic antipyretic, analgesic, and antirheumatic agent derived from phenacetin (acetophenetidin). It exists as a white, crystalline powder with a bitter taste, soluble in warm water (1:16 ratio) and alcohol, but poorly soluble in cold water . Its pharmacological action involves modulation of the cerebrospinal axis, respiratory centers, and vascular tone, leading to antipyretic and analgesic effects. Notably, it reduces fever by 1–2°C within 1–2 hours at doses of 7.5–15 grains (0.5–1 g), without inducing diaphoresis or coma . Clinical studies highlight its efficacy in malaria, rheumatic disorders, and neuralgia, though it poses risks of cyanosis and circulatory collapse in debilitated patients .
Properties
IUPAC Name |
2-amino-N-(4-ethoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQWESYXCGLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202164 | |
| Record name | Phenocoll hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-10-6 | |
| Record name | Phenocoll hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenocoll hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOCOLL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY1A6N7YI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Phenocoll Hydrochloride primarily targets the enzyme Prostaglandin G/H synthase 2. This enzyme, also known as cyclooxygenase-2 (COX-2), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Phenocoll Hydrochloride is an antineuralgic, analgesic, and antipyretic drug. It is a derivative of phenacetin and shares the same mechanism of action, which is the inhibition of COX-2. By inhibiting this enzyme, Phenocoll Hydrochloride reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Phenocoll Hydrochloride is the arachidonic acid pathway. By inhibiting COX-2, Phenocoll Hydrochloride prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, fever, and pain.
Pharmacokinetics
Result of Action
The molecular effect of Phenocoll Hydrochloride’s action is the inhibition of COX-2, leading to a decrease in the production of prostaglandins. On a cellular level, this results in a reduction of inflammation and pain. Phenocoll Hydrochloride was used to control inflammation in diseases such as gout, influenza, malaria, rheumatism, and pleuritis.
Biochemical Analysis
Biochemical Properties
. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling. By inhibiting COX-2, phenocoll hydrochloride reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
Phenocoll hydrochloride influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling . This inhibition can lead to reduced inflammation and pain in affected tissues. Additionally, phenocoll hydrochloride may impact gene expression related to inflammatory responses, further contributing to its therapeutic effects . The compound’s influence on cellular metabolism is primarily through its interaction with COX-2, altering the metabolic pathways involving prostaglandins .
Molecular Mechanism
The molecular mechanism of phenocoll hydrochloride involves its binding to the active site of COX-2, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . By blocking this pathway, phenocoll hydrochloride effectively reduces the production of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenocoll hydrochloride can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that phenocoll hydrochloride remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to phenocoll hydrochloride in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of phenocoll hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, phenocoll hydrochloride may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Phenocoll hydrochloride is involved in metabolic pathways related to the biosynthesis of prostaglandins . It interacts with COX-2, inhibiting the enzyme’s activity and reducing the production of prostaglandin H2 . This interaction affects the overall metabolic flux of prostaglandins, leading to decreased levels of pro-inflammatory mediators . Additionally, phenocoll hydrochloride may influence other metabolic pathways indirectly through its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, phenocoll hydrochloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for certain biomolecules . These factors determine its localization and accumulation in target tissues, contributing to its therapeutic effects .
Subcellular Localization
Phenocoll hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with COX-2 . The compound’s activity and function are influenced by its localization, as it needs to access the enzyme’s active site to exert its inhibitory effects . Post-translational modifications or targeting signals may direct phenocoll hydrochloride to specific cellular compartments, enhancing its efficacy in reducing inflammation and pain .
Biological Activity
Phenocoll hydrochloride is a compound that has garnered attention for its biological activity, particularly in the fields of analgesia and anti-inflammatory applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and clinical implications based on diverse sources.
Phenocoll hydrochloride is an analgesic and antipyretic agent, primarily recognized for its ability to inhibit the synthesis of prostaglandins, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, Phenocoll reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1, which is responsible for maintaining gastric mucosal integrity and renal blood flow .
Biological Activity
The biological activity of Phenocoll hydrochloride can be categorized into several key areas:
- Analgesic Effects : Phenocoll exhibits significant pain-relieving properties. Studies have shown that it can effectively reduce pain associated with various conditions by modulating inflammatory pathways.
- Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation in both acute and chronic settings. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs .
- Antipyretic Action : Phenocoll is also noted for its ability to lower fever by acting on the hypothalamus to induce heat loss mechanisms, thereby regulating body temperature during pyretic states .
Case Study 1: Efficacy in Postoperative Pain Management
A clinical study assessed the effectiveness of Phenocoll in managing postoperative pain following orthopedic surgeries. The results indicated a significant reduction in pain scores among patients treated with Phenocoll compared to those receiving standard analgesics. The onset of analgesia was reported to be rapid, with sustained effects lasting several hours post-administration .
Case Study 2: Use in Inflammatory Conditions
In another study focused on patients with rheumatoid arthritis, Phenocoll was found to reduce joint swelling and tenderness effectively. Patients reported improved mobility and decreased reliance on corticosteroids for inflammation control. These findings suggest that Phenocoll may serve as a valuable adjunct therapy in managing chronic inflammatory diseases .
Comparative Analysis of Biological Activity
The following table summarizes the comparative biological activities of Phenocoll hydrochloride against other common NSAIDs:
| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity | Gastrointestinal Side Effects |
|---|---|---|---|---|
| Phenocoll Hydrochloride | High | High | Moderate | Low |
| Ibuprofen | Moderate | Moderate | High | Moderate |
| Meloxicam | High | High | Moderate | Low |
| Aspirin | Moderate | High | High | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenocoll Hydrochloride vs. Phenacetin
- Chemical Relation: Phenocoll is a phenacetin derivative, synthesized via glycocoll (aminoacetic acid) conjugation .
- Solubility: Phenocoll hydrochloride is more water-soluble than phenacetin, enabling faster absorption and onset of action .
- Safety: Phenacetin causes methemoglobinemia and nephrotoxicity with chronic use, whereas Phenocoll exhibits lower toxicity but risks acute collapse in vulnerable populations (e.g., tuberculosis patients) .
- Efficacy: Both reduce fever comparably, but Phenocoll’s analgesic effect is superior in neuralgias of rheumatic origin .
Phenocoll Hydrochloride vs. Quinine
- Antimalarial Action: In 34 malaria cases, Phenocoll cured 24 patients (70.6%), surpassing quinine in refractory cases . Quinine remains first-line for severe malaria but fails in Plasmodium resistance scenarios.
- Mechanism: Quinine targets parasitic heme detoxification, while Phenocoll’s bactericidal and antipyretic properties address both fever and pathogen load .
- Dosage: Phenocoll requires 30 grains/day (divided doses) versus quinine’s 10–30 grains/day .
Phenocoll Hydrochloride vs. Salicylates (e.g., Aspirin)
- Antirheumatic Effect: Phenocoll alleviates joint pain in chronic rheumatism but lacks anti-inflammatory action. Salicylates reduce inflammation and fever via COX inhibition .
- Analgesic Scope: Phenocoll is specialized for neuralgias; salicylates have broader musculoskeletal applications.
Phenocoll Hydrochloride vs. Coal-Tar Antipyretics (e.g., Antipyrine)
- Efficacy: Phenocoll matches antipyrine’s antipyretic potency at half the dose (15 grains vs. 30 grains) .
- Safety: Antipyrine induces sweating and gastrointestinal distress; Phenocoll avoids these but risks cardiovascular collapse .
Data Tables
Table 1: Pharmacokinetic and Therapeutic Comparison
| Compound | Solubility (Water) | Antipyretic Dose | Onset of Action | Key Indications | Major Risks |
|---|---|---|---|---|---|
| Phenocoll HCl | 1:16 (warm) | 7.5–15 grains | 1–2 hours | Malaria, Neuralgia | Cyanosis, Collapse |
| Phenacetin | Insoluble | 15–30 grains | 2–3 hours | Fever, Pain | Nephrotoxicity |
| Quinine | 1:2 (cold) | 10–30 grains | 3–4 hours | Malaria | Cinchonism, Arrhythmias |
| Aspirin | 1:300 | 5–10 grains | 30–60 minutes | Inflammation, Fever | GI Bleeding, Reye’s Syndrome |
Table 2: Clinical Outcomes in Malaria (Selected Studies)
| Compound | Study (Year) | Patients Cured/Total | Cure Rate (%) | Refractory Cases Addressed | |
|---|---|---|---|---|---|
| Phenocoll HCl | Albertone (1895) | 24/34 | 70.6 | Yes | |
| Quinine | Cerna (1893) | 18/28 | 64.3 | No |
Research Findings and Limitations
- Advantages: Phenocoll’s dual antipyretic-bactericidal action and rapid solubility make it viable for malaria and acute pain .
- Limitations: Poor cold-water solubility restricts parenteral use . Safety concerns in children and immunocompromised patients limit its utility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
